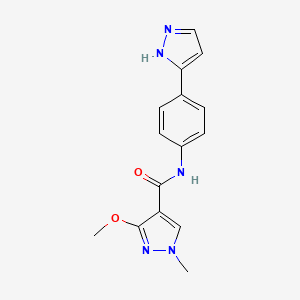

N-(4-(1H-pyrazol-3-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

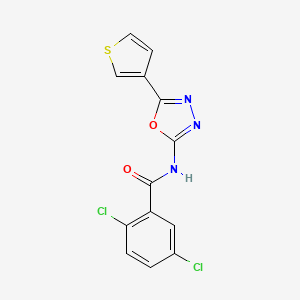

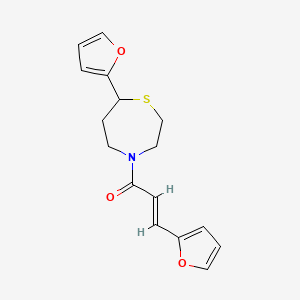

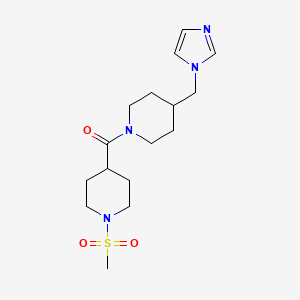

“N-(4-(1H-pyrazol-3-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds like the one have shown potent antileishmanial and antimalarial activities. These compounds have been synthesized and their structures verified through various techniques such as FTIR and NMR. In vitro and in vivo studies have demonstrated that certain derivatives exhibit significant activity against Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Antibacterial and Antifungal Properties

The structural analogs of this compound have been explored for their antibacterial and antifungal properties. Research indicates that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger . This suggests a potential for the compound to be used in developing new antimicrobial agents .

Zukünftige Richtungen

Pyrazole derivatives, including “N-(4-(1H-pyrazol-3-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new pyrazole derivatives, investigation of their biological activities, and exploration of their potential applications in the treatment of various diseases.

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Pyrazole derivatives, in general, are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.

Biochemical Pathways

It’s known that pyrazole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities would involve different biochemical pathways and downstream effects.

Pharmacokinetics

It’s worth noting that two active metabolites were generated upon incubation of a similar compound, apd791, with human liver microsomes . These metabolites were also identified in dogs after oral administration of APD791 . The presence of active metabolites can impact the bioavailability of a compound.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives , the results of action could potentially include changes in cell signaling, gene expression, enzymatic activity, and more.

Eigenschaften

IUPAC Name |

3-methoxy-1-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-20-9-12(15(19-20)22-2)14(21)17-11-5-3-10(4-6-11)13-7-8-16-18-13/h3-9H,1-2H3,(H,16,18)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUTUAWKOXUSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-pyrazol-3-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)

![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2921250.png)

![5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid](/img/structure/B2921253.png)

![N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2921255.png)

![7-[(4-Bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2921257.png)

![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-ynamide](/img/structure/B2921258.png)

![N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide](/img/structure/B2921262.png)